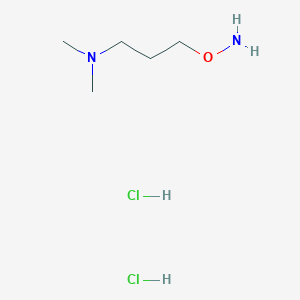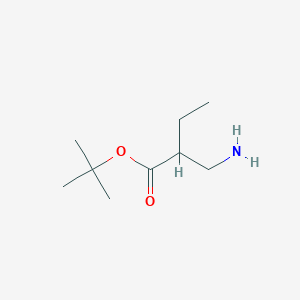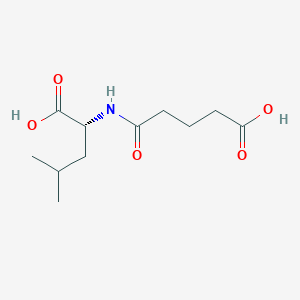![molecular formula C22H21Cl2N3S B2918992 1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-48-4](/img/structure/B2918992.png)
1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds. It includes a pyrrolopyrazine core, which is a bicyclic structure found in many alkaloids and drugs . The molecule also contains dichlorophenyl and dimethylphenyl groups, which are common motifs in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. As with any organic compound, its structure would have a significant impact on its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Research on pyrazole derivatives, including those structurally related to carbothioamides, has shown significant antimicrobial and antifungal activities. For instance, a study detailed the synthesis and characterization of novel substituted 2-pyrazoline derivatives, demonstrating considerable antimicrobial activity against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Doležal et al., 2003).
Antioxidant and Anti-inflammatory Properties
- Certain pyrazole carbothioamide derivatives have been studied for their antioxidant and anti-inflammatory activities. These compounds have shown promise in radical scavenging assays, which could be relevant for designing new drugs with potential benefits in treating oxidative stress-related diseases (Hamada & Abdo, 2015).
Material Science Applications
- Pyrazine derivatives have also found applications in material science, particularly in the synthesis of compounds with specific optical and electronic properties. For example, research on 2,5-di(aryleneethynyl)pyrazine derivatives has unveiled their potential in light-emitting devices due to their unique optoelectronic properties, demonstrating the versatility of pyrazine derivatives in the development of new materials (Zhao et al., 2004).
Cytotoxicity and Anticancer Research
- The synthesis and characterization of zinc(II) complexes derived from ONS-donor thio-Schiff base of acyl pyrazolone have shown cytotoxicity against specific cancer cell lines, indicating the potential of these compounds in cancer research. Such studies highlight the importance of structural derivatives of pyrazine and carbothioamide in exploring new therapeutic agents (Shaikh et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3S/c1-14-10-15(2)12-17(11-14)25-22(28)27-9-8-26-7-3-4-20(26)21(27)18-6-5-16(23)13-19(18)24/h3-7,10-13,21H,8-9H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSRSJUBIQTIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)





![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)




![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)
